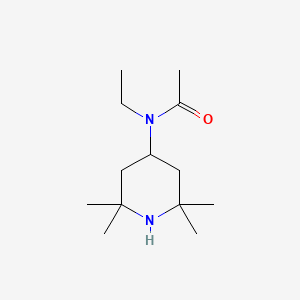![molecular formula C22H14O6 B14374842 1,1'-Dihydroxy-3,3'-dimethyl[2,2'-binaphthalene]-5,5',8,8'-tetrone CAS No. 89475-31-0](/img/structure/B14374842.png)
1,1'-Dihydroxy-3,3'-dimethyl[2,2'-binaphthalene]-5,5',8,8'-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dihydroxy-3,3’-dimethyl[2,2’-binaphthalene]-5,5’,8,8’-tetrone is a complex organic compound characterized by its unique binaphthalene structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and materials science. Its structure consists of two naphthalene units connected at the 2,2’ positions, with hydroxyl and methyl groups at specific positions, contributing to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1’-Dihydroxy-3,3’-dimethyl[2,2’-binaphthalene]-5,5’,8,8’-tetrone can be achieved through several synthetic routes. One common method involves the oxidative coupling of 3,3’-dimethyl-2,2’-binaphthol using oxidizing agents such as copper(II) chloride or palladium catalysts . The reaction conditions typically include an inert atmosphere, elevated temperatures, and specific solvents to facilitate the coupling process. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
1,1’-Dihydroxy-3,3’-dimethyl[2,2’-binaphthalene]-5,5’,8,8’-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone derivatives back to the original hydroxy compound.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene rings, altering the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Dihydroxy-3,3’-dimethyl[2,2’-binaphthalene]-5,5’,8,8’-tetrone has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of chiral ligands and catalysts used in asymmetric synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its stable and versatile structure.
Wirkmechanismus
The mechanism by which 1,1’-Dihydroxy-3,3’-dimethyl[2,2’-binaphthalene]-5,5’,8,8’-tetrone exerts its effects involves interactions with molecular targets and pathways. For instance, in catalytic applications, the compound’s structure allows it to form stable complexes with metal ions, facilitating various chemical transformations. In biological systems, its derivatives may interact with cellular components, leading to specific biochemical effects.
Vergleich Mit ähnlichen Verbindungen
1,1’-Dihydroxy-3,3’-dimethyl[2,2’-binaphthalene]-5,5’,8,8’-tetrone can be compared with other binaphthalene derivatives, such as:
3,3’-Diphenyl-2,2’-binaphthol: Known for its use in chiral catalysis, it differs in the substituents on the naphthalene rings.
2,2’-Dihydroxy-1,1’-binaphthalene: Another related compound with hydroxyl groups at different positions, affecting its reactivity and applications. The uniqueness of 1,1’-Dihydroxy-3,3’-dimethyl[2,2’-binaphthalene]-5,5’,8,8’-tetrone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
89475-31-0 |
|---|---|
Molekularformel |
C22H14O6 |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
5-hydroxy-6-(1-hydroxy-3-methyl-5,8-dioxonaphthalen-2-yl)-7-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C22H14O6/c1-9-7-11-13(23)3-5-15(25)19(11)21(27)17(9)18-10(2)8-12-14(24)4-6-16(26)20(12)22(18)28/h3-8,27-28H,1-2H3 |
InChI-Schlüssel |
QDVJRNZWUXGTFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=O)C=CC2=O)C(=C1C3=C(C4=C(C=C3C)C(=O)C=CC4=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


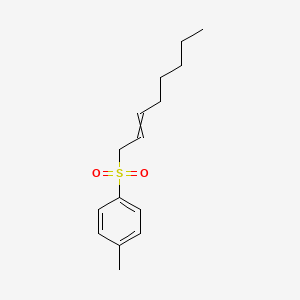
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine](/img/structure/B14374774.png)
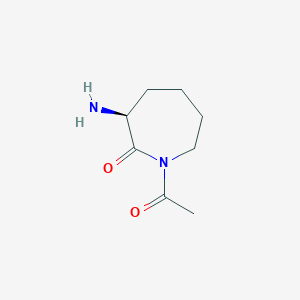

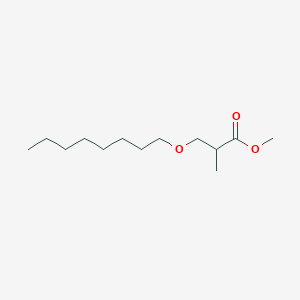

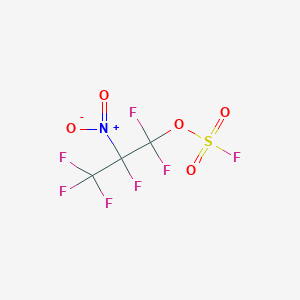
![2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]carbazole](/img/structure/B14374828.png)
![N,N-Diethyl-N'-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea](/img/structure/B14374832.png)
![1-[Cyclopropyl(phenyl)methyl]urea](/img/structure/B14374834.png)
![2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine](/img/structure/B14374839.png)
![1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14374841.png)
![O-{[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]methyl} phosphorodichloridothioate](/img/structure/B14374849.png)
